molecular formula C6H6O3 B2772984 4-Methylfuran-2-carboxylic acid CAS No. 59304-40-4

4-Methylfuran-2-carboxylic acid

Cat. No.: B2772984
CAS No.: 59304-40-4
M. Wt: 126.111
InChI Key: UOJBPVNHCNJBSQ-UHFFFAOYSA-N
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Description

4-Methylfuran-2-carboxylic acid is an organic compound with the molecular formula C6H6O3. It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by a carboxylic acid group at the second position and a methyl group at the fourth position of the furan ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

4-Methylfuran-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Similar structure but lacks the methyl group at the fourth position.

    3-Methyl-2-furoic acid: Similar structure but the carboxylic acid group is at the third position.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups at the second and fifth positions.

Uniqueness

4-Methylfuran-2-carboxylic acid is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and interactions in chemical and biological systems. This structural difference can lead to variations in its physical properties, such as solubility and melting point, as well as its chemical behavior in reactions .

Biological Activity

4-Methylfuran-2-carboxylic acid (MFCA) is a compound of growing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its furan ring, which is known for its reactivity and ability to participate in various biochemical interactions. The presence of a carboxylic acid group enhances its potential for forming hydrogen bonds, making it a versatile building block in organic synthesis.

Biological Activity Overview

Research indicates that MFCA exhibits several significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that MFCA and its derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from MFCA have demonstrated effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibacterial agents.
  • G Protein-Coupled Receptor Modulation : MFCA has been identified as an agonist for G protein-coupled receptor 35 (GPR35), which plays a role in various physiological processes. The compound's ability to activate GPR35 indicates its potential in modulating signaling pathways related to inflammation and metabolism .
  • Anticancer Activity : Some derivatives of MFCA have been explored for their effects on cancer cell lines. For example, compounds derived from MFCA have shown promise in inhibiting the growth of specific tumor cells by affecting apoptotic pathways through interactions with Bcl-2 family proteins .

The mechanisms underlying the biological activities of MFCA involve several biochemical pathways:

  • Enzyme Interactions : MFCA can interact with various enzymes, potentially acting as an inhibitor or activator depending on the target. This interaction is crucial for modulating metabolic pathways and cellular responses.
  • Cellular Effects : The compound has been shown to influence cellular processes such as apoptosis and proliferation. For instance, studies indicate that certain derivatives can induce cell death in cancer cells while sparing normal cells .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget/MechanismReference
5-Bromo-4-methylfuran-2-carboxylic acidAntibacterialInhibits bacterial growth
2-(4-methylfuran-2(5H)-ylidene)malononitrileGPR35 AgonistActivates GPR35
Bcl-2/Bcl-xL inhibitor derivativeAnticancerInduces apoptosis in cancer cells

Case Studies

  • Antibacterial Activity Study : A series of experiments were conducted where various derivatives of MFCA were synthesized and tested against common bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents.
  • GPR35 Agonist Research : In a study focusing on GPR35, several compounds derived from MFCA were screened for their agonistic effects using dynamic mass redistribution assays. The findings revealed that certain derivatives not only activated GPR35 but also modulated downstream signaling pathways involved in inflammation .
  • Cancer Cell Line Experiments : Researchers evaluated the efficacy of MFCA derivatives on various cancer cell lines, noting a marked reduction in cell viability at specific concentrations. These results suggest that MFCA could be a lead compound for developing novel anticancer therapies targeting Bcl-2 family proteins .

Properties

IUPAC Name

4-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJBPVNHCNJBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59304-40-4
Record name 4-methylfuran-2-carboxylic acid
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